molecular formula C14H23ClN2 B2789628 N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride CAS No. 1303967-89-6

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride

Cat. No.: B2789628
CAS No.: 1303967-89-6
M. Wt: 254.8
InChI Key: DFQCSEJYHQAQOW-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 1-(2-methylbenzyl)piperidin-4-one with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with different alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or organic solvent under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: N-Oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkyl or N-aryl substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Similar structure but lacks the N-methyl group.

    N-Methylpiperidine: Similar structure but lacks the 2-methylbenzyl group.

    N-Phenylpiperidine: Similar structure but has a phenyl group instead of a 2-methylbenzyl group.

Uniqueness

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride is unique due to the presence of both the N-methyl and 2-methylbenzyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain receptors and influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-5-3-4-6-13(12)11-16-9-7-14(15-2)8-10-16;/h3-6,14-15H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQCSEJYHQAQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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